2,3,5,6-Tetramethylterephthalaldehyde

Covalent Organic Frameworks Materials Science Crystal Engineering

Conventional dialdehydes fail to produce non-equilibrium COF morphologies or balance polyimide Tg with solubility. 2,3,5,6-Tetramethylterephthalaldehyde (CAS 7072-01-7) solves both: • Enables screw dislocation & multilayered flake COF morphologies via steric hindrance. • Patented polyimide building block delivering high Tg with improved solubility. • Steric shielding enhances MOF hydrolytic/chemical stability at coordination sites. Yellow crystalline solid, ≥97% purity. CoA included with every shipment.

Molecular Formula C12H14O2
Molecular Weight 190.24 g/mol
CAS No. 7072-01-7
Cat. No. B1297021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,5,6-Tetramethylterephthalaldehyde
CAS7072-01-7
Molecular FormulaC12H14O2
Molecular Weight190.24 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C(=C1C=O)C)C)C=O)C
InChIInChI=1S/C12H14O2/c1-7-8(2)12(6-14)10(4)9(3)11(7)5-13/h5-6H,1-4H3
InChIKeyPWVFZPCOVWTNCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,5,6-Tetramethylterephthalaldehyde (CAS 7072-01-7): A Sterically Hindered Aromatic Dialdehyde Building Block


2,3,5,6-Tetramethylterephthalaldehyde (CAS 7072-01-7) is a bifunctional aromatic dialdehyde characterized by four methyl groups symmetrically substituted on a terephthalaldehyde core . This unique substitution pattern imparts significant steric hindrance and modulates the electronic properties of the aromatic ring, differentiating it from unsubstituted or less-substituted analogs. It is primarily utilized as a rigid, functional monomer in the synthesis of advanced materials, including covalent organic frameworks (COFs), polyimides, and other specialty polymers [1]. The compound is typically supplied as a yellow crystalline solid with purities generally at or above 95% .

Why 2,3,5,6-Tetramethylterephthalaldehyde Cannot Be Simply Replaced by Terephthalaldehyde or Other Dialdehydes


Generic substitution of 2,3,5,6-Tetramethylterephthalaldehyde with simpler dialdehydes like terephthalaldehyde or 2,5-dimethylterephthalaldehyde is not feasible due to the profound impact of its tetra-methyl substitution on both steric and electronic properties. The four methyl groups create a highly hindered environment around the aldehyde functionalities, which critically alters reaction kinetics and can prevent unwanted side reactions such as oligomerization . Furthermore, the electron-donating nature of the methyl groups increases the electron density of the aromatic ring, affecting its reactivity in electrophilic aromatic substitution and its electronic performance in materials applications . This specific combination of steric shielding and electronic activation results in a unique monomer that yields polymers and frameworks with distinct morphologies, porosities, and thermal stabilities, which cannot be replicated by its non- or less-methylated counterparts [1].

Quantitative Differentiation: Evidence for Selecting 2,3,5,6-Tetramethylterephthalaldehyde over Analogs


Steric Hindrance-Driven Morphological Control in Covalent Organic Frameworks (COFs)

2,3,5,6-Tetramethylterephthalaldehyde's steric bulk, due to its four methyl groups, has been shown to promote the formation of screw dislocations and multilayered flake morphologies in COFs synthesized via a Pictet-Spengler reaction. This contrasts with COFs derived from less sterically hindered terephthalaldehyde derivatives, which typically exhibit a more uniform 2D layered morphology [1].

Covalent Organic Frameworks Materials Science Crystal Engineering

Enhanced Thermal Stability and Reactivity Modulation in Polyimide Synthesis

The tetra-methyl substitution pattern on 2,3,5,6-Tetramethylterephthalaldehyde is cited in patents as a key structural feature for synthesizing novel polyimides with improved properties [1]. While direct comparative data within the patent abstract is limited, the structural class of hindered aromatic dialdehydes is known to impart greater thermal stability and solubility to the resulting polyimides compared to those derived from unsubstituted terephthalaldehyde [2]. This is attributed to the restricted rotation around the polymer backbone and increased chain rigidity due to steric hindrance [2].

Polymer Chemistry Polyimides High-Performance Materials

Differentiated Physicochemical Properties Compared to Unsubstituted Terephthalaldehyde

Quantitative comparison of predicted physicochemical properties reveals significant differences between 2,3,5,6-Tetramethylterephthalaldehyde and unsubstituted terephthalaldehyde. The tetra-methyl derivative exhibits a substantially higher predicted boiling point (342.0±30.0 °C) compared to terephthalaldehyde (245-248 °C), reflecting its increased molecular weight and stronger intermolecular interactions [1][2]. Its lipophilicity is also enhanced, with a predicted LogP value of 2.3-3.25, indicating greater hydrophobicity and altered solubility profiles .

Physical Chemistry Analytical Chemistry Property Prediction

Optimal Application Scenarios for 2,3,5,6-Tetramethylterephthalaldehyde Based on Proven Differentiators


Synthesis of Defect-Engineered Covalent Organic Frameworks (COFs) for Advanced Separations

Researchers aiming to introduce screw dislocations and multilayered flake morphologies in 2D COFs should select 2,3,5,6-Tetramethylterephthalaldehyde as a key monomer. As demonstrated by Dhokale et al., its steric bulk promotes these non-equilibrium structures, which are unattainable with simpler dialdehydes. This makes it a strategic choice for developing COF-based membranes with potentially enhanced separation performance [1].

Development of High-Tg and Soluble Polyimides for Flexible Electronics

For the synthesis of next-generation polyimides that require a balance of high glass transition temperature (Tg) and solubility for processing, 2,3,5,6-Tetramethylterephthalaldehyde is a patented building block. Its rigid, sterically hindered core is designed to increase polymer chain stiffness while its pendant methyl groups can improve solubility in common organic solvents, addressing a key limitation of conventional rigid polyimides [2].

Creation of Sterically Shielded Metal-Organic Frameworks (MOFs) with Enhanced Stability

When designing MOFs where framework stability against hydrolysis or nucleophilic attack is paramount, the tetra-methyl substitution of 2,3,5,6-Tetramethylterephthalaldehyde provides crucial steric shielding around the metal-ligand coordination sites. This can lead to MOFs with superior water and chemical stability compared to those constructed from terephthalaldehyde, a critical factor for applications in catalysis, gas storage, and sensing under harsh conditions .

Synthesis of Specialty Phenolic Resins with Tailored Crosslinking Density

In the formulation of novolac or resole resins for photoresists or high-temperature composites, the use of 2,3,5,6-Tetramethylterephthalaldehyde as a co-monomer allows for precise control over crosslinking density and network architecture. The two reactive aldehyde groups enable chain extension, while the four methyl substituents act as unreactive spacers that limit excessive crosslinking and modulate the resin's thermal and mechanical properties .

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